Isooctadecenylsuccinicanhydride

Description

Overview of Anhydride (B1165640) Reactivity in Macromolecular Chemistry

Acid anhydrides, and particularly cyclic anhydrides like succinic anhydride, are pivotal reagents in macromolecular chemistry due to their inherent reactivity. The anhydride functional group features two carbonyl groups linked by an oxygen atom, creating a highly electrophilic system. This reactivity is the foundation for numerous polymerization and modification reactions.

The primary reaction pathway for anhydrides involves nucleophilic acyl substitution. The five-membered ring of a succinic anhydride derivative is strained and readily undergoes a ring-opening reaction when exposed to nucleophiles such as alcohols, amines, or even water. wikipedia.orgwikipedia.org

Reaction with Alcohols: In the presence of an alcohol (ROH), the anhydride ring opens to form a monoester, yielding a molecule that contains both an ester linkage and a carboxylic acid. This reaction is fundamental in the synthesis of certain polyesters and for grafting side chains onto polymers containing hydroxyl groups. wikipedia.org

Reaction with Amines: Amines (RNH₂) react similarly to produce an amic acid, which can then be dehydrated at elevated temperatures to form a stable imide linkage. This two-step process is a cornerstone of polyimide synthesis, a class of high-performance polymers known for their thermal stability.

Use as Curing Agents: Anhydrides are widely employed as curing agents or hardeners for epoxy resins. broadview-tech.com The anhydride ring reacts with the hydroxyl groups present on the epoxy backbone and with the epoxide rings (often catalyzed), creating a densely cross-linked, thermoset polymer network. This process is critical for manufacturing durable coatings, adhesives, and composite materials. wikipedia.orgbroadview-tech.com

The versatility and predictable reactivity of the anhydride group make it an indispensable tool for chemists designing and synthesizing complex macromolecules with tailored properties.

Academic Context of Succinic Anhydride Derivatives

Derivatives of succinic anhydride are a significant subject of academic and industrial research due to their utility as building blocks for a wide array of functional chemicals. wikipedia.orgyoutube.com A prominent class within this family is the alkenyl succinic anhydrides (ASAs), which are distinguished by an alkene chain of varying length attached to the succinic anhydride ring. taylorandfrancis.com Isooctadecenylsuccinic anhydride is a specific member of this class.

ASAs are typically synthesized via an ene-reaction, where maleic anhydride (the enophile) reacts with an olefin containing an allylic hydrogen (the ene). wikipedia.orgcore.ac.uk This reaction creates the characteristic succinic anhydride structure with an appended alkyl chain.

A major focus of academic research on ASAs has been their application as sizing agents in the paper industry to impart water resistance. researchgate.netnih.gov Introduced in the 1960s, ASAs offer an alternative to traditional sizing agents and are effective in neutral to alkaline conditions. researchgate.net A long-standing scientific debate revolves around the precise mechanism of ASA sizing. One theory posits the formation of covalent ester bonds between the anhydride group of the ASA molecule and the hydroxyl groups of cellulose (B213188) fibers. encyclopedia.pub However, substantial research suggests that covalent bonding is minimal under typical papermaking conditions and that the hydrophobicity arises from the physical adsorption and orientation of hydrolyzed ASA molecules on the fiber surfaces. nih.govencyclopedia.pub

Beyond paper sizing, succinic anhydride derivatives are studied for other important industrial applications:

Lubricant Additives: Used as dispersants and corrosion inhibitors in engine oils. wikipedia.org

Thermoset Resins: Employed as monomers or cross-linkers to produce unsaturated polyester-like resins. core.ac.uk

Epoxy Hardeners: Function as curing agents that can modify the final properties of the cured epoxy, such as flexibility and impact resistance. broadview-tech.com

Research Significance of Isooctadecenylsuccinicanhydride in Contemporary Chemical Science

The research significance of Isooctadecenylsuccinic anhydride stems directly from its distinct molecular architecture: a reactive anhydride ring coupled with a long, branched, and hydrophobic isooctadecenyl chain. This structure makes it a highly effective surface-active agent and a functional modifier in material science. guidechem.com

Key areas of research and application include:

Advanced Lubricants and Coatings: In lubricant formulations, Isooctadecenylsuccinic anhydride functions as a corrosion inhibitor and emulsifier. guidechem.com Its polar anhydride head adsorbs onto metal surfaces, while the long, oil-soluble hydrocarbon tail forms a protective, hydrophobic barrier. This dual functionality is also exploited in specialized coatings and adhesives. guidechem.com

Polymer and Resin Modification: In the field of polymer chemistry, it is particularly valued as a specialty hardener for epoxy resins. broadview-tech.com Unlike simple anhydride hardeners, the incorporation of the long isooctadecenyl chain into the epoxy matrix introduces significant flexibility and toughness. This enhances the mechanical properties of the cured resin, reducing brittleness and improving moisture resistance. broadview-tech.com

Surfactants and Emulsifiers: Its amphiphilic nature makes it an effective emulsifier, crucial for the stability of various industrial formulations. guidechem.com

Synthesis from Renewable Feedstocks: A contemporary research trend involves the synthesis of ASAs from renewable resources, such as fatty acid esters derived from vegetable oils like high-oleic sunflower oil. core.ac.uk This aligns with the principles of green chemistry, aiming to replace petrochemical-based raw materials with sustainable alternatives.

The ongoing exploration of Isooctadecenylsuccinic anhydride and related ASAs continues to open new possibilities in the development of advanced materials with enhanced performance characteristics. guidechem.com

Data Tables

Table 1: Physicochemical Properties of Isooctadecenylsuccinic Anhydride

| Property | Value | References |

|---|---|---|

| CAS Number | 28777-98-2 | guidechem.comchemsrc.comchemicalbook.com |

| Molecular Formula | C₂₂H₃₈O₃ | guidechem.comchemsrc.comchemicalbook.com |

| Molecular Weight | 350.54 g/mol | chemicalbook.comfishersci.com |

| Appearance | White to yellow powder/crystal or liquid | guidechem.comfishersci.com |

| Melting Point | ~70 °C | chemsrc.comchemicalbook.com |

| Solubility | Insoluble in water | chemicalbook.com |

Table 2: Key Reactions of Succinic Anhydrides in Macromolecular Synthesis

| Reactant | Reaction Schematic | Product |

|---|---|---|

| Alcohol (ROH) | Monoester (contains ester and carboxylic acid groups) |

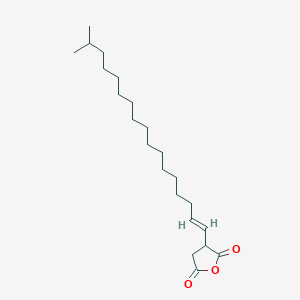

Structure

3D Structure

Properties

Molecular Formula |

C22H38O3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-[(E)-16-methylheptadec-1-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h15,17,19-20H,3-14,16,18H2,1-2H3/b17-15+ |

InChI Key |

GPFVWKXABQQNEM-BMRADRMJSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC/C=C/C1CC(=O)OC1=O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC=CC1CC(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Isooctadecenylsuccinicanhydride

Direct Synthesis Pathways of Isooctadecenylsuccinic Anhydride (B1165640) Precursors

The primary method for synthesizing Isooctadecenylsuccinic Anhydride (IODSA) and similar Alkenyl Succinic Anhydrides (ASAs) is the "ene" reaction. This process involves the reaction of an alkene, in this case, isooctadecene, with maleic anhydride. The precursors themselves have distinct synthesis pathways.

Maleic Anhydride : This precursor is produced on an industrial scale primarily through the vapor-phase oxidation of n-butane. The process uses a catalyst, typically a mixture of vanadium and phosphorus oxides (vanadyl pyrophosphate), at elevated temperatures. An older method involving the oxidation of benzene (B151609) is now less common.

Isooctadecene : This branched C18 alkene is typically produced through the oligomerization of smaller alkenes, such as isobutene or propylene, followed by distillation to isolate the desired C18 fraction.

The direct synthesis of IODSA occurs by heating a mixture of isooctadecene and maleic anhydride. google.com This is an uncatalyzed thermal reaction, although catalysts can sometimes be employed to improve efficiency or selectivity. The reaction joins the two molecules to form the final anhydride product.

A general synthesis process, analogous to that for dodecenyl succinic anhydride, involves the following steps: google.com

Charging the reactor with the alkene (isooctadecene) and maleic anhydride in a specific molar ratio.

Optionally, adding a catalyst or initiator to the system.

Heating the mixture under stirring for a set duration to facilitate the ene reaction.

After the reaction is complete, the product is purified, often through distillation under reduced pressure, to remove unreacted starting materials. google.com

Table 1: Representative Reaction Conditions for Alkenyl Succinic Anhydride (ASA) Synthesis

| Parameter | Condition | Purpose |

| Reactants | Alkene (e.g., Isooctadecene), Maleic Anhydride | Formation of the ASA structure |

| Temperature | 180-250 °C | To provide activation energy for the ene reaction |

| Pressure | Atmospheric or slightly elevated | To maintain liquid phase and control reaction |

| Catalyst | Often none (thermal); Lewis acids can be used | To potentially lower reaction temperature or time |

| Reaction Time | Several hours | To ensure high conversion of reactants |

Reaction Mechanisms of Isooctadecenylsuccinic Anhydride with Alcohols for Ester Formation

Isooctadecenylsuccinic anhydride readily reacts with alcohols in a process called alcoholysis or esterification. libretexts.org This reaction opens the anhydride ring to form a monoester, which also contains a carboxylic acid group. This is a type of nucleophilic acyl substitution. libretexts.org The general reaction is highly efficient and results in the incorporation of one acyl group from the anhydride into the ester product, while the other forms a carboxylate. libretexts.org

Mechanistic Studies of Esterification Reactions

The esterification of an acid anhydride with an alcohol proceeds through a well-established multi-step mechanism. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile. This oxygen attacks one of the electrophilic carbonyl carbons of the anhydride ring. libretexts.orglibretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, where the carbonyl double bond is broken. libretexts.org

Proton Transfer : In the absence of a base, a proton is transferred from the oxonium ion (the former alcohol) to another oxygen atom. Often, another molecule of the alcohol or a weak base in the solution can act as the proton shuttle.

Ring Opening (Leaving Group Removal) : The tetrahedral intermediate is unstable. The carbonyl double bond reforms, which concurrently breaks the C-O bond within the anhydride ring. This step results in the departure of a carboxylate group, which is a good leaving group due to resonance stabilization. libretexts.orgyoutube.com

Deprotonation : The final step involves the deprotonation of the protonated ester by a base (such as pyridine (B92270) or the carboxylate leaving group itself) to yield the final, neutral ester product and a carboxylic acid byproduct. libretexts.orgyoutube.com

Catalytic Systems in Isooctadecenylsuccinic Anhydride Esterification

While the reaction can proceed without a catalyst, various systems can be employed to enhance the rate and yield of esterification. researchgate.net

Base Catalysis : Bases such as pyridine or sodium hydroxide (B78521) are commonly used. libretexts.org Their primary role is to deprotonate the alcohol, making it a more potent nucleophile, and to neutralize the carboxylic acid byproduct. This prevents the establishment of an equilibrium and drives the reaction toward the products.

Acid Catalysis : Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) can be used. masterorganicchemistry.com The acid protonates the carbonyl oxygen of the anhydride, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. masterorganicchemistry.comyoutube.com

Enzymatic Catalysis : Lipases are enzymes that can catalyze esterification reactions with high selectivity and under mild conditions. rsc.org For instance, immobilized Candida antarctica lipase (B570770) B has been shown to effectively catalyze the acylation of alcohols with succinic anhydride, producing both monoesters (hemiesters) and diesters. rsc.org

Table 2: Comparison of Catalytic Systems for Anhydride Esterification

| Catalyst Type | Example | Mechanism of Action | Advantages | Disadvantages |

| Base | Pyridine, NaOH | Deprotonates alcohol; neutralizes acid byproduct | High yields, drives reaction to completion libretexts.org | Can be corrosive, may require neutralization |

| Acid | H₂SO₄, TsOH | Protonates carbonyl, activating it for attack masterorganicchemistry.com | Effective for less reactive alcohols | Can cause side reactions, requires neutralization |

| Enzymatic | Lipase | Provides an active site for reaction | High selectivity, mild conditions, environmentally friendly rsc.org | Higher cost, potential for lower reaction rates |

Derivatization Reactions of Isooctadecenylsuccinicanhydride for Functional Modification

The isooctadecenylsuccinic anhydride molecule can be further modified to create a range of derivatives with tailored properties. These reactions typically target the anhydride functional group.

Alkylation and Acylation Strategies for this compound Derivatives

Acylation : Isooctadecenylsuccinic anhydride is itself an effective acylating agent. youtube.com It can be used to acylate various nucleophiles, including amines, phenols, and aromatic compounds, leading to a diverse set of derivatives. youtube.comnih.gov

Amide Formation : Reaction with primary or secondary amines opens the anhydride ring to form an amide-acid derivative.

Friedel-Crafts Acylation : In the presence of a Lewis acid catalyst like AlCl₃, the anhydride can acylate aromatic rings such as benzene. The reaction proceeds via the formation of an acylium ion intermediate, which then attacks the aromatic ring in an electrophilic aromatic substitution reaction. stackexchange.comstackexchange.com

Alkylation : Alkylation primarily refers to the esterification of the carboxylic acid group that is formed after the initial ring-opening reaction of the anhydride. If the anhydride first reacts with water (hydrolysis) to form isooctadecenylsuccinic acid, both resulting carboxylic acid groups can be esterified (O-alkylation) in a double Fischer esterification reaction using an alcohol and an acid catalyst. masterorganicchemistry.com Direct alkylation at the carbon backbone is more complex and less common.

Silylation Approaches for Enhanced Reactivity of this compound

Silylation is a chemical modification that involves replacing an active hydrogen atom (e.g., from a hydroxyl or carboxyl group) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (-Si(CH₃)₃) group. While direct silylation of the anhydride is not standard, the dicarboxylic acid derivative (formed by hydrolysis) can be readily silylated.

The primary purpose of silylating the isooctadecenylsuccinic acid derivative is to enhance its reactivity or volatility for analysis.

Silyl Ester Formation : The carboxylic acid groups can be converted into silyl esters by reacting with a silylating agent like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA).

Enhanced Reactivity : The resulting silyl esters are more reactive intermediates. The Si-O bond is weaker and more labile than the H-O bond, making the silyl group a better leaving group in subsequent nucleophilic substitution reactions. This can facilitate further transformations of the carboxyl group.

Analytical Applications : Silylation is frequently used to prepare derivatives for analysis by gas chromatography (GC) and mass spectrometry (GC-MS), as it increases the volatility and thermal stability of the analyte.

Optimization of Derivatization Reaction Conditions (Temperature, Solvents, Catalysts)

The derivatization of Isooctadecenylsuccinic anhydride is a critical step for its subsequent application. This process typically involves the reaction of the anhydride group with other functional molecules. The efficiency and outcome of this derivatization are highly dependent on the reaction conditions, including temperature, the choice of solvent, and the presence or absence of a catalyst. While specific studies on Isooctadecenylsuccinic anhydride are limited, the principles can be extrapolated from research on similar alkenyl succinic anhydrides (ASAs) and the derivatization of related compounds.

The synthesis of ASAs, such as Isooctadecenylsuccinic anhydride, is commonly achieved through the maleinization of an unsaturated fatty acid or alkene, in this case, isooctadecene, with maleic anhydride. wikipedia.orgrsc.org The reaction conditions for this process, and the subsequent derivatization of the resulting anhydride, are crucial for achieving high yields and the desired product characteristics.

Temperature: Temperature plays a significant role in the derivatization of succinic anhydrides. For instance, in the succinylation of agar, the transition from mono-succinylation to cross-linking can be controlled by adjusting the temperature. nih.gov Similarly, in the reaction of succinamic acid with cotton linters, the degree of substitution was found to be strongly dependent on the reaction temperature, with higher temperatures leading to a greater degree of reaction. nih.gov However, elevated temperatures can also accelerate hydrolysis, an undesirable side reaction where the anhydride ring is opened by water. nih.gov For ASAs used in paper sizing, controlling the temperature of the process water is essential to minimize hydrolysis and ensure the stability of the ASA emulsion. nih.gov

Solvents: The choice of solvent can influence the reaction rate and pathway. For the succination of thiol compounds with maleic anhydride, the reaction was successfully carried out in an aqueous buffer with the maleic anhydride dissolved in an organic solvent like diethyl ether, which significantly improved the succination efficiency. mdpi.com In the industrial synthesis of ASAs, the maleinization reaction can be carried out without a solvent, but the use of solvents like xylenes (B1142099) has been reported to improve the yield. rsc.org The solubility of the reactants and the resulting derivatives in the chosen solvent system is a key consideration.

Catalysts: While the maleinization reaction to form ASAs can proceed without a catalyst, transition metal catalysts have been used to enhance the reaction yield. rsc.org For the derivatization of the anhydride itself, the reaction can often proceed without a catalyst, particularly when reacting with nucleophiles like amines or alcohols. wikipedia.org However, in some cases, catalysts may be employed to increase the reaction rate or to enable reactions with less reactive substrates.

The optimization of these conditions is a multifactorial problem. For the derivatization of succinic acid, a design of experiments (DOE) approach was used to investigate the optimal concentration of the derivatizing agent, as well as the reaction time and temperature. nih.gov A similar approach could be employed for the derivatization of Isooctadecenylsuccinic anhydride to systematically determine the optimal reaction conditions for a specific application.

Below is an interactive data table summarizing the influence of various parameters on derivatization reactions involving succinic anhydride and related compounds, based on the available literature.

| Parameter | Effect on Derivatization | Compound System |

| Temperature | Increased temperature can increase reaction rate and degree of substitution, but also hydrolysis. nih.gov Can control reaction pathway (e.g., mono-succinylation vs. cross-linking). nih.gov | Alkenyl Succinic Anhydrides, Succinamic Acid, Succinic Anhydride |

| Solvent | Can improve reaction efficiency and yield by facilitating contact between reactants. rsc.orgmdpi.com | Maleic Anhydride, Alkenyl Succinic Anhydrides |

| Catalyst | Can improve the yield of the initial synthesis of the anhydride. rsc.org | Alkenyl Succinic Anhydrides |

| pH | Optimal pH ranges can enhance the desired reaction and minimize side reactions like hydrolysis. researchgate.net | Alkenyl Succinic Anhydrides |

| Reactant Ratio | An excess of the derivatizing agent can drive the reaction to completion. mdpi.com | Maleic Anhydride |

Polymerization Mechanisms Involving this compound

Isooctadecenylsuccinic anhydride, containing a reactive anhydride ring, can participate in various polymerization reactions. The long, hydrophobic isooctadecenyl chain imparts unique properties to the resulting polymers, making them suitable for a range of applications.

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, where the propagating species are anions. Anhydrides are among the heterocyclic monomers that can undergo anionic ring-opening polymerization (AROP). youtube.comnih.gov In this process, the initiator attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of a new anionic species that can then propagate by attacking another monomer molecule.

Nucleation-elongation is a mechanism of cooperative supramolecular polymerization where the initial formation of a small aggregate (the nucleus) is thermodynamically unfavorable, but once formed, the elongation of this nucleus into a polymer chain is much more favorable. This mechanism is distinct from isodesmic polymerization, where all steps have the same equilibrium constant.

Amphiphilic molecules, which possess both hydrophilic and lipophilic parts, are known to form supramolecular assemblies. nih.gov Isooctadecenylsuccinic anhydride, especially after hydrolysis of the anhydride to a dicarboxylic acid, is an amphiphilic molecule with a hydrophilic diacid head and a long hydrophobic tail. Such molecules can self-assemble in solution to form micelles, vesicles, or other supramolecular structures. nih.govbeilstein-journals.orgbeilstein-journals.orgpolyu.edu.hkbeilstein-archives.org If the interactions between these molecules are cooperative, the self-assembly process can follow a nucleation-elongation pathway. The specific conditions, such as solvent, temperature, and concentration, would determine the nature of the self-assembly and whether a nucleation-elongation mechanism is operative.

Crosslinking-induced nucleation and carbonization (CINC) is a process where the crosslinking of polymer precursors leads to the formation of hydrophobic domains. nih.govresearchgate.net This microphase separation can then promote dehydration and carbonization, leading to the formation of carbonized polymer dots or other carbon-rich structures. nih.govresearchgate.net

Isooctadecenylsuccinic anhydride can act as a crosslinking agent. The anhydride group can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form ester or amide linkages, thus creating a crosslinked network. For example, succinic anhydride has been used to crosslink agar, with the degree of crosslinking being influenced by temperature. nih.gov The long isooctadecenyl chains introduced by the crosslinker would significantly increase the hydrophobicity of the crosslinked regions. This could potentially induce a CINC-type process under appropriate conditions, such as high temperature, leading to the formation of novel carbonaceous materials within the polymer matrix.

Kinetic Studies of Isooctadecenylsuccinicanhydride Reactions

Reaction Rate Determination of Isooctadecenylsuccinicanhydride Conversions

The rate of a chemical reaction is a fundamental kinetic parameter that quantifies the speed at which reactants are converted into products. For reactions involving isooctadecenylsuccinic anhydride (B1165640), such as its hydrolysis or esterification, determining the reaction rate is a primary objective of kinetic studies.

The hydrolysis of anhydrides, such as acetic anhydride, is often treated as a pseudo-first-order reaction, particularly when water is in large excess and its concentration can be considered constant. researchgate.net The reaction rate constant (k) can be determined by monitoring the concentration of the anhydride over time. researchgate.net Techniques like pH-stat titration can be employed to follow the progress of reactions that produce acidic products, as is the case in the hydrolysis of isooctadecenylsuccinic anhydride. researchgate.net

The concentration of reactants is a key factor influencing the rate of a chemical reaction. For the conversion of isooctadecenylsuccinic anhydride, altering the concentration of the anhydride or other reactants would directly impact the reaction kinetics. The relationship between concentration and reaction rate is described by the rate law of the reaction.

A hypothetical study on the effect of isooctadecenylsuccinic anhydride concentration on its hydrolysis rate might yield data similar to that presented in the interactive table below.

Interactive Table 1: Hypothetical data on the influence of this compound concentration on the initial reaction rate of hydrolysis.

| Initial Concentration of this compound (mol/L) | Initial Rate of Hydrolysis (mol/L·s) |

|---|---|

| 0.05 | 1.2 x 10⁻⁴ |

| 0.10 | 2.4 x 10⁻⁴ |

| 0.15 | 3.6 x 10⁻⁴ |

| 0.20 | 4.8 x 10⁻⁴ |

Temperature has a profound effect on reaction rates. Generally, an increase in temperature leads to an increase in the reaction rate constant, a relationship quantified by the Arrhenius equation. flvc.org This is due to the increased kinetic energy of molecules, resulting in more frequent and energetic collisions.

Kinetic studies of various anhydride reactions, including the hydrolysis of acetic anhydride and the curing of epoxides with anhydrides, have consistently demonstrated this temperature dependence. flvc.orgresearchgate.net For example, the rate constant for the hydrolysis of acetic anhydride increases with temperature. researchgate.netbibliotekanauki.pl

The following interactive table illustrates a hypothetical set of data for the temperature dependence of the rate constant for an isooctadecenylsuccinic anhydride reaction.

Interactive Table 2: Hypothetical data on the effect of temperature on the rate constant of an this compound reaction.

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

|---|---|

| 25 | 0.001 |

| 35 | 0.0025 |

| 45 | 0.006 |

| 55 | 0.014 |

Activation Energy and Pre-exponential Factor Determination for this compound Processes

The activation energy (Ea) represents the minimum energy required for a reaction to occur, while the pre-exponential factor (A) in the Arrhenius equation is related to the frequency of collisions with the correct orientation. flvc.org These parameters are crucial for understanding the energy barrier of a reaction and can be determined experimentally by measuring the reaction rate at different temperatures.

The Arrhenius equation, k = A * exp(-Ea/RT), where R is the universal gas constant and T is the absolute temperature, is fundamental to this determination. researchgate.net By plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T), a linear relationship is typically observed, known as an Arrhenius plot. The slope of this line is equal to -Ea/R, and the y-intercept is ln A. researchgate.net This method has been applied to various anhydride reactions to determine their activation energies. researchgate.netresearchgate.net

Reaction Order Analysis of this compound Processes

Determining the order of a reaction with respect to each reactant is essential for establishing the complete rate law. The reaction order indicates how the rate of a reaction is affected by the concentration of a particular reactant.

For anhydride reactions, the reaction order can be determined using methods such as the initial rates method or by fitting concentration-time data to integrated rate laws. For example, the hydrolysis of acetic anhydride is generally considered a pseudo-first-order reaction when water is in excess. researchgate.netflvc.org This implies that the reaction rate is directly proportional to the concentration of the acetic anhydride. A similar approach could be used to analyze the reaction order of processes involving isooctadecenylsuccinic anhydride.

Mechanistic Elucidation through Kinetic Data Analysis

For instance, kinetic isotope effect studies on the hydrolysis of carboxylic anhydrides have been used to probe the structure of the transition state. tamu.eduiaea.org The mechanism of anhydride reactions, such as the formation of esters or amides, often proceeds through a nucleophilic addition-elimination pathway. jackwestin.com Kinetic studies can help to identify the rate-determining step in such a mechanism. For reactions of isooctadecenylsuccinic anhydride, a detailed kinetic analysis would be instrumental in elucidating the specific steps involved in its transformations.

Computational Chemical Kinetics Modeling of this compound Transformations

Computational chemistry offers a powerful tool for modeling reaction kinetics and complementing experimental studies. Quantum mechanical calculations can be used to determine the structures and energies of reactants, products, and transition states, providing theoretical estimates of activation energies and rate constants.

While specific computational studies on isooctadecenylsuccinic anhydride are not widely available, the methodologies have been applied to related systems. For example, computational evidence has been used to support the identification of species formed in the reaction of maleic anhydride with vegetable oil components. mdpi.com Furthermore, comprehensive chemical kinetic models have been developed for the combustion of large hydrocarbons, which share structural similarities with the isooctadecenyl chain of the target molecule. researchgate.net Such computational approaches could be invaluable in predicting the kinetic behavior of isooctadecenylsuccinic anhydride and understanding the intricate details of its reaction pathways.

Applications of Isooctadecenylsuccinicanhydride in Advanced Materials Science

Polymer Modification and Property Enhancement through Isooctadecenylsuccinicanhydride Integration

The integration of isooctadecenylsuccinic anhydride (B1165640) into polymer structures is a key strategy for enhancing material properties, primarily through imparting hydrophobicity and providing reactive sites for further functionalization.

Covalent Grafting Strategies with this compound

Covalent grafting involves attaching the isooctadecenylsuccinic anhydride molecule onto a pre-existing polymer backbone. This is often achieved through high-temperature melt processing in an extruder, a technique known as reactive extrusion. researchgate.netaimplas.netdigitellinc.com In this process, a free radical initiator is typically used to create active sites on the polymer chain (e.g., polypropylene), which then reacts with the anhydride. researchgate.net The long isooctadecenyl chain acts as a bulky, non-polar side group, which can significantly alter the polymer's surface properties and processability. wikipedia.org

The primary mechanism involves the reaction of the anhydride group with hydroxyl or amine functionalities on the polymer chain, forming stable ester or amide linkages. mdpi.com This method is widely applicable to a range of synthetic and natural polymers. arxiv.org

Table 1: Polymer Grafting with Alkenyl Succinic Anhydrides and Resulting Property Changes

| Polymer Substrate | Grafting Method | Key Property Enhancement |

|---|---|---|

| Polypropylene (PP) | Reactive Extrusion | Increased hydrophobicity, improved compatibility in blends. researchgate.net |

| Polyethylene (PE) | Reactive Extrusion | Enhanced adhesion, functionalization for composites. researchgate.net |

| Starch | Slurry Reaction | Increased hydrophobicity, improved emulsification properties. plos.org |

| Cellulose (B213188) | Heterogeneous Esterification | Reduced hydrophilicity, improved dispersion in non-polar matrices. researchgate.net |

Copolymerization Approaches for Functional Materials

Isooctadecenylsuccinic anhydride can also be used as a monomer or comonomer in polymerization reactions to create functional polymers. Its anhydride group can participate in various copolymerization reactions, such as free-radical copolymerization with vinyl monomers like styrenes or acrylates. rwth-aachen.deajchem-a.com

When copolymerized, the isooctadecenylsuccinic anhydride unit is incorporated directly into the polymer backbone. This introduces both the hydrophobic alkyl chain and a reactive anhydride pendant group along the chain. These anhydride groups can be subsequently reacted in a ring-opening reaction with nucleophiles like amines or alcohols to attach other functional molecules, creating tailored, multifunctional materials. mdpi.commdpi.com For instance, copolymers of maleic anhydride (a structural analogue) are known to form alternating copolymers with various olefins. mdpi.com

Surface Modification Techniques Utilizing this compound Derivatives

The reactivity of isooctadecenylsuccinic anhydride makes it an excellent candidate for modifying the surfaces of materials, thereby altering properties like wettability, adhesion, and biocompatibility.

Chemical Functionalization of Polymer Surfaces with this compound

The surfaces of various materials, particularly those rich in hydroxyl groups like cellulose and other polysaccharides, can be chemically functionalized through esterification with isooctadecenylsuccinic anhydride. mdpi.com This reaction attaches the molecule to the surface, creating a new surface chemistry. The long isooctadecenyl tail imparts a hydrophobic character, while the ring-opening of the anhydride generates a carboxylic acid group, which provides a site for further chemical reactions or imparts a pH-responsive surface charge. mdpi.com

Research on the modification of cellulose nanocrystals (CNC) with succinic anhydride, a related compound, demonstrates that reaction conditions can be tuned to control the extent of surface modification. mdpi.com

Table 2: Effect of Reaction Conditions on Surface Esterification of Cellulose Nanocrystals with Succinic Anhydride

| Reaction Parameter | Effect on Degree of Substitution | Observation |

|---|---|---|

| Molar Ratio (Anhydride:OH) | Increases with higher ratio | A higher concentration of anhydride leads to more surface hydroxyl groups reacting. mdpi.com |

| Reaction Time | Increases with longer time | Longer reaction times allow for greater conversion of surface functional groups. mdpi.com |

| Temperature (70-110 °C) | Moderate effect | The degree of esterification is less sensitive to temperature changes within this range. mdpi.com |

Data based on studies with succinic anhydride, applicable by principle to isooctadecenylsuccinic anhydride. mdpi.com

Sol-Gel Coatings Incorporating this compound for Surface Engineering

The sol-gel process is a versatile wet-chemical technique used to produce ceramic or hybrid organic-inorganic coatings at low temperatures. youtube.comresearchgate.net Isooctadecenylsuccinic anhydride can be incorporated into these coatings to engineer specific surface properties.

A common method involves a two-step approach. First, the isooctadecenylsuccinic anhydride is reacted with an amino-functional silane (B1218182), such as (3-aminopropyl)triethoxysilane (APTES). nih.govnih.gov The amine group of the APTES opens the anhydride ring to form a stable amide bond, resulting in a silane molecule functionalized with a long hydrophobic chain and a terminal carboxylic acid. This functionalized silane is then used as a precursor in the sol-gel reaction, typically with a primary precursor like tetraethyl orthosilicate (B98303) (TEOS). During the hydrolysis and condensation steps of the sol-gel process, the functionalized silane becomes covalently integrated into the resulting silica-based network. researchgate.netnih.gov This creates a robust, hybrid coating where the isooctadecenyl groups are oriented towards the surface, providing hydrophobicity and other tailored functionalities. researchgate.netnih.gov

Electrophoretic Deposition of this compound-Functionalized Materials

Electrophoretic deposition (EPD) is a technique that uses an electric field to deposit colloidal particles from a suspension onto a conductive substrate. mdpi.comelectrophoretic-deposition.com Materials that have been surface-functionalized with isooctadecenylsuccinic anhydride can be made suitable for EPD.

The key is the carboxylic acid group that is generated upon the ring-opening reaction of the anhydride during the functionalization step. mdpi.com In a liquid suspension with a pH above the acid's pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (-COO⁻). nih.govresearchgate.net This imparts a negative surface charge to the functionalized particles, allowing them to migrate towards and deposit on a positive electrode (anode) when an electric field is applied. mdpi.com EPD is a versatile and cost-effective method for creating uniform coatings on complex shapes, and using functionalized particles allows for the fabrication of advanced surfaces, such as bioactive or anti-corrosion layers. nih.govacs.org

Plasma and Photoinduced Surface Modifications with this compound

The use of Isooctadecenylsuccinic anhydride in plasma and photoinduced surface modifications represents an emerging area of materials science. While extensive, specific research detailing these processes is limited in publicly accessible literature, the chemical's inherent structure lends itself to such applications.

Plasma and photoinduced methods are powerful techniques for altering the surface chemistry of a material without changing its bulk properties. In a hypothetical application, a substrate material could be placed in a reactor where a plasma is generated. Isooctadecenylsuccinic anhydride, introduced as a vapor or aerosol, could then be grafted onto the plasma-activated surface. The high-energy environment of the plasma would create reactive sites on the substrate, allowing the anhydride ring to covalently bond.

Similarly, photoinduced grafting would involve applying the anhydride to a surface and then exposing it to ultraviolet (UV) light. A photoinitiator might be used to absorb the UV radiation and initiate a reaction that bonds the anhydride to the substrate. The result of these processes would be a surface permanently modified with a long hydrocarbon chain, which could dramatically alter properties like hydrophobicity, lubricity, and adhesion.

Role of this compound in Functional Material Development

Isooctadecenylsuccinic anhydride serves as a versatile building block in the development of functional materials, where its bifunctional nature—a reactive anhydride group and a long, nonpolar hydrocarbon chain—can be precisely exploited. Its primary role is to act as a chemical bridge between dissimilar materials or as a precursor for more complex functional molecules.

A notable application is in the synthesis of lubricant additives. For instance, Isooctadecenylsuccinic anhydride is a key reactant in producing succinimide (B58015) friction modifiers for industrial fluids, such as continuously variable transmission fluids. google.com In a typical synthesis, two moles of isooctadecenylsuccinic anhydride are reacted with one mole of a polyamine, like tetraethylene pentamine. google.com The primary amine groups of the polyamine react with the anhydride ring to form stable succinimide linkages, resulting in a molecule with two long hydrocarbon tails. This structure is highly effective at forming surface films that reduce friction and wear between moving parts.

The reaction parameters for a typical synthesis of a disuccinimide friction modifier are detailed below:

| Parameter | Value |

| Reactant 1 | Isooctadecenylsuccinic anhydride (ODSA) |

| Reactant 2 | Tetraethylene pentamine |

| Molar Ratio (ODSA:Amine) | ~2:1 |

| Reaction Temperature | 130-150°C |

| Product Type | Disuccinimide Friction Modifier |

| Data derived from a representative synthesis process. google.com |

Enhancement of Adhesion and Compatibility in Composite Systems

A significant challenge in creating composite materials is ensuring strong adhesion between the reinforcing filler (often hydrophilic) and the polymer matrix (typically hydrophobic). Isooctadecenylsuccinic anhydride can function as an effective compatibilizer or coupling agent to bridge this interface.

Tailoring Interfacial Interactions in Hybrid Materials

The ability to precisely control the chemistry at the interface between different phases is critical in the design of advanced hybrid materials. Isooctadecenylsuccinic anhydride allows for such tailoring. By grafting this molecule onto the surface of a nanoparticle or a fiber, researchers can systematically change the surface energy and chemical reactivity of the filler.

This modification transforms the filler from a passive component into an active one that dictates the microstructure of the composite. For example, modifying a filler surface with isooctadecenylsuccinic anhydride can improve its dispersion within a non-polar polymer matrix, preventing agglomeration and leading to a more uniform material with predictable properties. The long hydrocarbon chain creates a steric barrier that keeps the filler particles separated, while the chemical bond formed by the anhydride group ensures the filler is securely integrated into the matrix.

Advanced Composites Research with this compound as a Modifying Agent

In the field of advanced composites, research focuses on using modifying agents like isooctadecenylsuccinic anhydride to create materials with superior performance. The introduction of this anhydride into a composite formulation can lead to significant improvements in mechanical and thermal properties.

When used as a modifying agent in a natural fiber-polymer composite (e.g., wood-plastic composite), the anhydride reacts with the cellulose surface of the wood fibers. This chemical linkage enhances the interfacial adhesion, which is typically poor due to the incompatibility between hydrophilic wood and a hydrophobic polymer like polypropylene. The improved adhesion leads to better stress transfer, resulting in higher tensile strength, flexural modulus, and impact resistance. Furthermore, by coating the hydrophilic fibers, the anhydride can reduce water absorption in the final composite, improving its dimensional stability and long-term durability.

The table below illustrates the potential impact of Isooctadecenylsuccinic anhydride as a modifying agent on the mechanical properties of a hypothetical Wood-Polypropylene Composite (WPC).

| Property | Unmodified WPC (30% Wood) | WPC + 2% Modifying Agent | % Improvement |

| Tensile Strength (MPa) | 30 | 40 | 33% |

| Flexural Modulus (GPa) | 2.5 | 3.5 | 40% |

| Notched Impact Strength (kJ/m²) | 15 | 22 | 47% |

| 24h Water Absorption (%) | 4.0 | 1.5 | -62.5% |

| This table presents expected data based on the established effects of similar compatibilizers in composite systems. The exact values would depend on the specific polymer, filler, and processing conditions. |

Theoretical and Computational Studies of Isooctadecenylsuccinicanhydride

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the molecular structure and reactivity of isooctadecenylsuccinic anhydride (B1165640). These computational methods allow for the optimization of the molecule's geometry and the analysis of its electronic properties.

Recent studies on analogous alkenyl succinic anhydrides, such as hexenyl and octenyl succinic anhydrides, have utilized DFT to elucidate their stability and reactivity. ppor.az The calculations typically involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. ppor.az

For instance, DFT calculations on similar alkenyl succinic anhydrides have shown a significant HOMO-LUMO gap, suggesting high stability. ppor.az These studies also compute various quantum-chemical parameters like chemical hardness, softness, and electrophilicity index, which help in classifying the molecule's reactivity. ppor.az Alkenyl succinic anhydrides are generally characterized as "soft" molecules with high reactivity due to their low chemical hardness. ppor.az Their notable electrophilic nature also points towards potential for various chemical interactions. ppor.az

Table 1: Calculated Quantum-Chemical Parameters for Alkenyl Succinic Anhydrides

| Parameter | Hexenyl Succinic Anhydride | Octenyl Succinic Anhydride |

|---|---|---|

| HOMO Energy (eV) | -8.134 | -8.112 |

| LUMO Energy (eV) | -1.858 | -1.865 |

| HOMO-LUMO Gap (ΔE) | 6.276 | 6.247 |

| Chemical Hardness (η) | 3.138 | 3.123 |

| Chemical Softness (S) | 0.318 | 0.320 |

Data adapted from theoretical studies on C6 and C8 alkenyl succinic anhydrides. ppor.az

These quantum chemical approaches are foundational for understanding the electronic structure that governs the reactivity of isooctadecenylsuccinic anhydride in various applications.

Molecular Dynamics Simulations of Isooctadecenylsuccinicanhydride Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of isooctadecenylsuccinic anhydride in different environments, particularly in complex systems like emulsions or in interactions with polymers. nih.govarxiv.org MD simulations provide a time-resolved view of molecular motions and interactions, which is challenging to obtain through experimental means alone. nih.gov

These simulations can model the behavior of isooctadecenylsuccinic anhydride at the atomic level, governed by a set of force fields that describe the potential energy of the system. nih.gov For systems involving polymers, coarse-grained MD simulations can be employed to study larger-scale phenomena, such as the distribution and aggregation of ASA molecules within a polymer matrix. arxiv.org

Key aspects that can be investigated using MD simulations include:

The conformation and orientation of the isooctadecenyl chain.

The interaction with water molecules, leading to hydrolysis.

The aggregation behavior of ASA molecules.

The interaction with other components in a formulation, such as surfactants and polymers.

While specific MD simulation studies on isooctadecenylsuccinic anhydride are not widely published, the methodologies are well-established for similar amphiphilic molecules and polymer systems. nih.govarxiv.org

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling, again leveraging quantum chemical methods, can be used to investigate the reaction pathways of isooctadecenylsuccinic anhydride. A primary reaction of interest is its hydrolysis, which competes with its desired reaction with hydroxyl groups of substrates like cellulose (B213188) or starch. scispace.com

Computational modeling can map the potential energy surface of the reaction, identifying the transition states and calculating the activation energies for different pathways. nih.gov For the hydrolysis of the anhydride ring, this would involve modeling the approach of a water molecule and the subsequent bond-breaking and bond-forming steps.

Studies on similar anhydrides demonstrate that the reaction rate is proportional to exp[−Ea/RT], where Ea is the activation energy derived from the potential difference between the optimized transition state and the reactant structures. nih.gov By comparing the activation energies for hydrolysis versus esterification, for example, one can predict the likely outcome of the reaction under different conditions. Experimental work has shown that hydrolysis of ASA to form alkenyl succinic acid is often the predominant reaction in the presence of water. scispace.com

Prediction of Macromolecular Interactions Involving this compound Derivatives

The functional properties of isooctadecenylsuccinic anhydride and its derivatives, such as the resulting isooctadecenylsuccinic acid, are largely determined by their interactions with macromolecules like cellulose, starch, or synthetic polymers. scispace.commdpi.com Computational methods are increasingly used to predict and analyze these interactions.

Predicting the interactions between isooctadecenylsuccinic anhydride derivatives and polymers can be achieved through various computational techniques. Molecular docking simulations can predict the preferred binding sites and conformations of the small molecule on the polymer surface. These methods are widely used in drug discovery and are adaptable to material science applications.

Furthermore, MD simulations, as mentioned earlier, can provide a dynamic picture of the interaction, revealing how the isooctadecenyl chain might entangle with polymer chains and how the succinic acid headgroup might form hydrogen bonds or other non-covalent interactions. arxiv.org For large-scale systems, coarse-grained models that simplify the representation of the molecules are particularly useful. arxiv.org

To facilitate large-scale computational screening and prediction of interactions, it is often necessary to represent molecular structures by a set of numerical features. semanticscholar.orgnih.gov These features can then be used in machine learning models to predict interaction affinities or other properties.

For a molecule like isooctadecenylsuccinic anhydride, these features can include:

Topological Descriptors: Based on the 2D graph representation of the molecule.

Geometrical Descriptors: Derived from the 3D conformation of the molecule.

Quantum-Chemical Descriptors: Such as HOMO/LUMO energies, partial charges on atoms, and dipole moment, obtained from quantum chemical calculations. ppor.az

Molecular Fingerprints: Bit strings that encode the presence or absence of specific substructural features.

By correlating these features with experimentally determined interaction data, it is possible to build predictive models for new derivatives or different macromolecular substrates. semanticscholar.orgnih.gov This approach is particularly powerful for understanding structure-property relationships in a systematic way.

Spectroscopic and Chromatographic Derivatization for Advanced Analytical Research

Enhancement of Spectroscopic Detectability via Isooctadecenylsuccinicanhydride Derivatization

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a specific analytical technique. While Isooctadecenylsuccinic anhydride (B1165640) (ODSA) is primarily recognized for its industrial applications, such as in corrosion inhibition and as a curing agent, its chemical structure—an anhydride ring attached to a long C18 alkyl chain—presents theoretical potential for specialized analytical derivatization, particularly for enhancing detectability in mass spectrometry and modifying chromatographic behavior.

Mass Spectrometry Applications and Ionization Enhancement with Derivatized Analytes

In mass spectrometry (MS), derivatization aims to improve analyte transport, increase ionization efficiency, and direct fragmentation for structural elucidation. nih.gov The process can enhance sensitivity, sometimes significantly, allowing for the detection of trace-level compounds. nih.govgriffith.edu.au While direct studies employing Isooctadecenylsuccinic anhydride for MS derivatization are not prevalent in literature, the principles of anhydride chemistry suggest potential utility.

Anhydrides, such as acetic or succinic anhydride, react with nucleophilic functional groups like primary and secondary amines (-NH₂, -NHR) and alcohols (-OH) to form stable amides and esters, respectively. nih.govlibretexts.org This reaction, a nucleophilic acyl substitution, effectively "tags" the analyte. For MS analysis, this can be advantageous in several ways:

Increased Molecular Weight: The addition of the large isooctadecenylsuccinyl group significantly increases the mass of the analyte, shifting its signal to a higher, often less crowded, region of the mass spectrum. researchgate.net

Charge Introduction: While ODSA itself is neutral, derivatization can be designed to introduce a permanent charge. For example, subsequent modification of the newly formed carboxylic acid group could incorporate a quaternary ammonium (B1175870) salt, ensuring a positive charge that enhances detection in positive-ion mode ESI-MS. mdpi.com

Studies on similar compounds, like polyisobutylene (B167198) succinic anhydride (PIBSA), demonstrate the successful use of ESI-MS for characterizing polymers with anhydride functional groups, which form detectable adduct ions. researchgate.net The derivatization of peptides with reagents like succinic anhydride is a known strategy in proteomics to block primary amine groups, and the resulting derivatives are readily analyzed by MS. researchgate.net A hypothetical reaction with ODSA would similarly modify peptides, adding a highly hydrophobic tail, which could be useful in specialized separation-MS workflows.

Table 1: Potential Mass Spectrometry Applications of ODSA Derivatization

| Analyte Class | Target Functional Group | Expected Derivative | Potential MS Enhancement |

|---|---|---|---|

| Alcohols, Phenols | Hydroxyl (-OH) | Ester | Increased molecular weight, altered ionization efficiency. |

| Primary/Secondary Amines | Amino (-NH₂, >NH) | Amide | Increased molecular weight, blocks polar sites, potential for enhanced ESI response. |

| Peptides | N-terminal amine, Lysine side-chain | Amide | Significant mass tagging, increased hydrophobicity for RP-LC/MS. researchgate.net |

UV/Vis and Fluorescence Derivatization for Enhanced Sensitivity

For an analyte to be detectable by UV/Visible (UV/Vis) or fluorescence spectroscopy, it must contain a chromophore or a fluorophore, respectively—a structural feature that absorbs or emits light at specific wavelengths. Many compounds of interest lack these features, necessitating derivatization to attach a light-absorbing or fluorescent tag. actascientific.com

Isooctadecenylsuccinic anhydride itself is not a suitable derivatizing agent for these techniques. Its structure lacks an extensive system of conjugated pi-electrons that would function as a strong chromophore or fluorophore. sielc.com Analysis of the related succinic anhydride shows it can be detected in the low UV range (around 210-225 nm), but this provides poor selectivity as many other molecules absorb in this region. sielc.com

Therefore, to enhance UV/Vis or fluorescence detectability, a different type of reagent is required. The principle involves reacting the analyte with a molecule that possesses both a reactive group (to attach to the analyte) and a chromophoric/fluorophoric system. For instance, in the analysis of amino acids, reagents like dabsyl chloride or o-phthalaldehyde (B127526) (OPA) are used to create highly colored or fluorescent derivatives that can be detected with high sensitivity. actascientific.com While ODSA could be used to modify an analyte for other purposes (like chromatographic retention), it would not impart the necessary spectroscopic properties for sensitive UV/Vis or fluorescence detection.

Chromatographic Separation Improvement with this compound Derivatives

Derivatization is a powerful tool in chromatography to improve the separation, stability, and detectability of analytes. researchgate.net The choice of reagent depends heavily on the specific chromatographic technique being employed.

Gas Chromatography (GC) Derivatization for Volatility and Stability Enhancement

Gas chromatography (GC) is fundamentally designed for the analysis of compounds that are volatile and thermally stable. research-solution.com Analytes containing polar functional groups such as hydroxyls (-OH), amines (-NH₂), and carboxylic acids (-COOH) often exhibit poor GC performance due to their low volatility and tendency to adsorb onto the column surface, leading to tailing peaks. researchgate.net Derivatization in GC, typically through acylation or silylation, aims to mask these polar groups, thereby increasing volatility and improving peak shape. research-solution.comgcms.cz

Common acylation reagents include acetic anhydride and various fluorinated anhydrides. nih.govresearchgate.net These reagents convert polar -OH and -NH₂ groups into less polar esters and amides. researchgate.net However, Isooctadecenylsuccinic anhydride is fundamentally unsuited for this purpose. The derivatization of an analyte with ODSA would add a C18 alkyl chain, drastically decreasing its volatility. This would render most small-molecule analytes non-volatile and thus incompatible with GC analysis. researchgate.netresearch-solution.com Therefore, while anhydrides as a class are used in GC derivatization, the long alkyl chain of ODSA makes it an inappropriate choice for enhancing volatility. researchgate.net

Liquid Chromatography (LC) Pre- and Post-Column Derivatization Techniques

In contrast to GC, derivatization in High-Performance Liquid Chromatography (HPLC) is not focused on increasing volatility. Instead, it is used to enhance detector response or to alter the chromatographic retention of an analyte. actascientific.com This can be done either before the sample is injected onto the column (pre-column) or after the analyte has been separated on the column but before it reaches the detector (post-column). researchgate.netnih.gov

The structure of Isooctadecenylsuccinic anhydride makes it a theoretically interesting candidate for pre-column derivatization in reversed-phase liquid chromatography (RP-LC). In RP-LC, separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). nih.gov Very polar compounds have little affinity for the stationary phase and elute very early, often with the solvent front, resulting in poor separation from other polar matrix components. waters.comfishersci.com

By derivatizing a polar analyte with ODSA, a large, nonpolar isooctadecenyl (C18) group is attached. This would dramatically increase the hydrophobicity of the resulting derivative, leading to a significant increase in its retention time on an RP-LC column. nih.gov This strategy could be employed to shift the peaks of highly polar analytes away from the unretained solvent front, improving their resolution and quantification.

Table 2: Predicted Effect of ODSA Derivatization on LC Retention

| Analyte Type | Original Retention Characteristic (RP-LC) | Expected Retention of ODSA Derivative (RP-LC) | Analytical Goal |

|---|---|---|---|

| Small polar molecules (e.g., certain amino acids, polar metabolites) | Low retention, elutes near solvent front. fishersci.com | High retention. | Improve retention and resolution from polar interferences. waters.com |

| Hydrophilic drugs | Low retention. fishersci.com | Significantly increased retention. | Enable separation on standard C18 columns. |

Mechanistic Understanding of Derivatization Processes for Analytical Applications

The derivatization of analytes with Isooctadecenylsuccinic anhydride proceeds via a well-understood mechanism known as nucleophilic acyl substitution . chemistrytalk.orglibretexts.org This reaction is characteristic of carboxylic acid derivatives, including acid anhydrides. libretexts.orglibretexts.org The process can be generalized for the reaction of ODSA with nucleophiles such as alcohols (R'-OH) and amines (R'-NH₂).

The key steps of the mechanism are as follows:

Nucleophilic Attack: The reaction begins when a lone pair of electrons on the nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks one of the two electrophilic carbonyl carbons of the anhydride ring. chemistrytalk.orgyoutube.com This attack breaks the pi bond of the carbonyl group, pushing electrons onto the carbonyl oxygen and forming a negatively charged tetrahedral intermediate. libretexts.org

Tetrahedral Intermediate Collapse: The tetrahedral intermediate is unstable and quickly collapses. The carbonyl group (C=O) is reformed by pushing the electrons from the negatively charged oxygen back down. youtube.com

Leaving Group Departure: As the carbonyl group reforms, the bond to the leaving group is broken. In this ring-opening reaction, the leaving group is the rest of the anhydride molecule, which departs as a carboxylate. libretexts.orgmasterorganicchemistry.com

Proton Transfer: When using a neutral nucleophile like an alcohol or amine, the intermediate formed after the initial attack is positively charged. A final deprotonation step, often facilitated by a weak base in the solvent (like pyridine) or another molecule of the amine nucleophile, neutralizes the product to yield the final ester or amide. youtube.comlibretexts.org

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes for Isooctadecenylsuccinicanhydride

The traditional synthesis of ASAs, including IODSA, often involves high temperatures and petroleum-derived raw materials. wikipedia.org Emerging research is intensely focused on developing more sustainable and environmentally benign synthesis pathways.

A primary area of investigation is the use of bio-based feedstocks. Research has demonstrated the successful synthesis of ASAs via an ene-reaction using methyl esters derived from high-oleic sunflower oil and maleic anhydride (B1165640). core.ac.uk This approach leverages renewable agricultural resources to replace conventional petrochemicals. Further advancements are being made in the direct production of the succinic anhydride moiety from biomass. Studies have shown that bio-based furanic platform compounds can be converted into succinic anhydride through a visible light-induced oxygenation process, offering a green alternative to petroleum-based methods. nih.govrsc.orgresearchgate.net

Another key trend is the optimization of reaction conditions to enhance efficiency and reduce environmental impact. This includes the exploration of solvent-free reactions or the use of greener solvents like xylene to minimize the formation of side products and facilitate easier purification. core.ac.uk Research into catalytic systems is also prominent, with studies examining the use of catalysts like silica (B1680970) gel or silicates to improve reaction rates and yields under milder conditions. google.com

Table 1: Comparison of Synthesis Routes for Alkenyl Succinic Anhydrides (ASAs)

| Parameter | Conventional Route | Emerging Sustainable Route |

|---|---|---|

| Feedstock | Petroleum-based alkenes wikipedia.org | Bio-based oils (e.g., sunflower oil) core.ac.uk, Furanic compounds nih.govrsc.org |

| Key Reaction | Ene-reaction core.ac.uk | Ene-reaction, Visible light-induced oxygenation core.ac.uknih.gov |

| Typical Temperature | >200 °C wikipedia.org | 150-280 °C (Catalytic), Room Temperature (Photocatalytic) nih.govgoogle.com |

| Catalyst | Often thermal, non-catalytic | Photocatalysts (e.g., porphyrins), Solid acids (e.g., silica gel) nih.govgoogle.com |

| Environmental Impact | Higher energy consumption, reliance on fossil fuels | Reduced carbon footprint, use of renewable resources researchgate.net |

Advanced Functional Materials Development Driven by this compound Chemistry

The unique molecular structure of IODSA, featuring a reactive anhydride ring and a long hydrophobic alkyl chain, makes it an exceptionally versatile building block for new materials. guidechem.com Its derivatives are already used as corrosion inhibitors, lubricant additives, and curing agents. guidechem.comparchem.com Future research is aimed at harnessing this structure to create advanced functional materials with tailored properties.

One significant area is the development of novel bio-based polymers. The ring-opening copolymerization of ASAs with bio-derived epoxides is a promising route to creating highly cross-linked polyesters. whiterose.ac.uk Organocatalysis is being explored to control the polymerization process, potentially leading to new materials with tunable properties suitable for a range of applications. anr.fr These new polyesters could offer sustainable alternatives to conventional plastics.

Furthermore, the amphiphilic nature of IODSA derivatives is being exploited in the field of nanomaterials. Polyisobutenyl Succinic Anhydrides (PIBSA), a related class of compounds, are effective dispersants for a variety of hydrocarbon products and are now being investigated for their ability to promote the dispersion of nanomaterials. researchgate.net This could open up applications in advanced coatings, composites, and electronics. The modification of IODSA can lead to a variety of derivatives, including esters and succinimides, which can be tailored for specific high-performance applications in lubricants and fuels. researchgate.net

Integration of Machine Learning in this compound Research

The complexity of chemical synthesis and materials design presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). While direct research linking ML to IODSA is still emerging, trends in the broader chemical industry point towards a transformative impact.

In the context of synthesis, ML can be used to optimize reaction conditions. By analyzing large datasets from experimental work, machine learning algorithms can identify the optimal temperatures, pressures, catalyst concentrations, and reaction times to maximize yield and minimize byproducts. youtube.com This approach can replace time-consuming and resource-intensive trial-and-error experimentation. As more data on ASA synthesis and performance becomes available, these computational tools will become indispensable for augmenting the capabilities of scientists and engineers, leading to a new intellectual revolution in materials science. youtube.com

Table 2: Potential Applications of Machine Learning in IODSA Research

| Research Area | Machine Learning Application | Potential Outcome |

|---|---|---|

| Synthesis Optimization | Predictive modeling of reaction yields based on parameters like temperature, catalyst, and reactant ratios. youtube.com | Accelerated process development, improved efficiency, and reduced waste. |

| Derivative Discovery | Generative models to design novel IODSA derivatives with specific functional properties. nih.goveurekalert.org | Rapid identification of new molecules for applications in lubricants, polymers, and surfactants. |

| Material Performance | Quantitative Structure-Activity Relationship (QSAR) models to predict the performance of IODSA-based materials. nih.gov | Faster screening of potential materials, leading to the development of advanced coatings and composites. |

| Reaction Pathway Analysis | Simulation of molecular interactions to understand complex reaction mechanisms. youtube.com | Deeper insights into reaction kinetics and byproduct formation, enabling more precise control over synthesis. |

Exploration of Novel Reaction Spaces for this compound Derivatives

Expanding the chemical toolbox for modifying IODSA is crucial for unlocking its full potential. Research in this area focuses on discovering new reaction pathways, catalysts, and conditions to create a wider range of derivatives with unique functionalities.

One avenue of exploration is the use of alternative catalytic systems. While thermal ene-reactions are common, the use of specific catalysts can open up new reaction possibilities. wikipedia.orgcore.ac.uk For example, a patented method describes using silica gel or silicates as catalysts to produce ASAs from internal olefins and maleic anhydride, which can diversify the range of possible alkyl chain structures. google.com Another approach involves conducting the reaction in the presence of an alkyl succinic anhydride to create a single-phase liquid medium, which can accelerate the reaction rate. google.com

The development of organocatalysis for the polymerization of ASA derivatives represents another frontier. anr.fr Organocatalysts can offer higher selectivity and milder reaction conditions compared to traditional metal-based catalysts. The copolymerization of succinic anhydride derivatives with various epoxides using organocatalysts could lead to a new class of polyesters with controlled microstructures and stereoregularity. anr.fr Furthermore, exploring reactions to create different end-groups, such as amides and imides, continues to be an active area of research, yielding derivatives with properties suitable for applications ranging from detergents to paper sizing agents. parchem.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.